molecular formula C11H14N4O5 B1207677 N-Nitrosopyridinol carbamate CAS No. 85514-40-5

N-Nitrosopyridinol carbamate

Cat. No.: B1207677
CAS No.: 85514-40-5
M. Wt: 282.25 g/mol
InChI Key: HHMVHRZLPZKDRC-UHFFFAOYSA-N
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Description

N-Nitrosopyridinol carbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O5 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85514-40-5

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C11H14N4O5/c1-12-10(16)19-6-8-4-3-5-9(13-8)7-20-11(17)15(2)14-18/h3-5H,6-7H2,1-2H3,(H,12,16)

InChI Key

HHMVHRZLPZKDRC-UHFFFAOYSA-N

SMILES

CNC(=O)OCC1=NC(=CC=C1)COC(=O)N(C)N=O

Canonical SMILES

CNC(=O)OCC1=NC(=CC=C1)COC(=O)N(C)N=O

Synonyms

N-mononitrosopyridinol carbamate
N-nitrosopyridinol carbamate

Origin of Product

United States

I. Foundational Research Context for N Nitrosopyridinol Carbamate Studies

Historical Trajectories in N-Nitroso Carbamate (B1207046) Chemistry Research

The investigation of N-nitroso compounds, including the subclass of N-nitroso carbamates, has a rich history marked by progressive refinements in both their creation and detection.

The synthesis of N-nitroso compounds is fundamentally a process of nitrosation, where a nitroso group (–N=O) is introduced into a molecule. wikipedia.org Historically, this has been most commonly achieved by the reaction of a secondary amine or other suitable precursor with a nitrosating agent derived from nitrous acid. acs.orgnih.gov The methodologies have evolved from simple, direct nitrosation to more sophisticated and controlled procedures.

The primary method for forming N-nitroso compounds involves the reaction of a secondary or tertiary amine with nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt (like sodium nitrite) under acidic conditions. acs.org Carbamates, which contain a secondary amine-like nitrogen adjacent to a carbonyl group, can undergo similar N-nitrosation. nih.gov Over the years, a variety of nitrosating agents have been employed to improve efficiency and control, particularly for less reactive substrates. These include nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF₄), which are often used in organic solvents under mild conditions. nih.gov More recent methods may utilize reagents like tert-butyl nitrite (TBN) under solvent-free conditions, offering a broad substrate scope and tolerance for sensitive functional groups. researchgate.net

The table below summarizes key synthetic approaches relevant to the formation of N-nitroso compounds.

Method Nitrosating Agent Typical Substrate Key Characteristics
Classical Nitrosation Nitrous Acid (from NaNO₂ + Acid)Secondary Amines, AmidesThe most common and historically significant method; reaction rate is pH-dependent. nih.gov
Halide-Mediated Nitrosation Nitrosyl Halides (e.g., NOCl, NOBr)Amides, Carbamates, SulfonamidesEfficient nitrosating agents used in organic solvents under mild conditions. nih.gov
Nitrosonium Salt Nitrosation Nitrosonium Salts (e.g., NOBF₄, NOSbF₆)Less reactive amines and amidesPowerful nitrosating agents for substrates that are difficult to nitrosate by other means. nih.gov
Organic Nitrite Nitrosation Alkyl Nitrites (e.g., tert-Butyl Nitrite)Secondary AminesAllows for reaction under neutral or mild conditions, often metal- and acid-free. researchgate.net

The detection and quantification of N-nitroso compounds have been critical drivers of research, especially given the need to identify them at trace levels in complex mixtures like food and pharmaceutical products. researchgate.netbohrium.com Analytical techniques have undergone significant evolution, moving towards ever-greater sensitivity and specificity.

Early analytical work relied on methods such as colorimetry and thin-layer chromatography (TLC). oregonstate.edu However, the need for more robust and sensitive detection led to the widespread adoption of gas chromatography (GC), often paired with a Thermal Energy Analyzer (TEA) detector, which was highly selective for nitroso compounds.

The modern era of nitrosamine (B1359907) analysis is dominated by mass spectrometry (MS) techniques. nih.gov The coupling of chromatography with mass spectrometry provides the necessary sensitivity and selectivity for definitive trace-level analysis. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile nitrosamines. ijpsjournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem MS (LC-MS/MS), is the most versatile and widely used technique today. ijpsjournal.comnih.gov It is suitable for a broad range of nitrosamines, including less volatile and thermally unstable compounds like many N-nitroso carbamates. nih.govresearchgate.net Techniques like High-Resolution Mass Spectrometry (HRMS) provide even greater certainty in structural identification. aurigeneservices.com

The table below outlines the progression of these analytical methods.

Analytical Technique Principle Typical Limit of Quantification (LOQ) Application Notes
Colorimetry/Spectrophotometry Chemical reaction to produce a colored product.ppm (parts per million) rangeLacks specificity; prone to interferences. Used in early studies. oregonstate.edu
Gas Chromatography (GC-TEA) Separation of volatile compounds followed by selective detection of the NO group.ppb (parts per billion) rangeWas the gold standard for volatile nitrosamines; highly selective but limited to thermally stable compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High to low ppb rangeProvides structural information but can be challenging for thermally labile compounds. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by highly selective and sensitive MS detection.Low ppb to ppt (B1677978) (parts per trillion) rangeThe current standard for most nitrosamines, including non-volatile and complex structures. nih.govresearchgate.netaurigeneservices.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Separation by LC with highly accurate mass measurement.ppb to ppt rangeUsed for identification of unknown nitrosamines and confirmation in complex matrices. researchgate.netaurigeneservices.com

Structural Characteristics and Chemical Reactivity Principles of N-Nitrosopyridinol Carbamate

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the pyridine (B92270) ring, the carbamate linker, and the N-nitroso group.

The electronic structure of an N-nitrosocarbamate is complex, featuring significant electron delocalization. The carbamate group itself is a hybrid of an amide and an ester, with the lone pair of electrons on the nitrogen atom participating in resonance with the adjacent carbonyl group. nih.gov This gives the C-N bond partial double-bond character, restricting rotation and enforcing a relatively planar geometry.

The structure of this compound allows for several types of isomerism and a range of possible conformations.

Geometric Isomerism: A key feature of N-nitroso compounds is the significant barrier to rotation around the N-N bond, a result of the partial double bond character arising from the resonance between the nitrogen lone pair and the π-system of the nitroso group. This restricted rotation leads to the existence of stable E and Z geometric isomers (also referred to as syn and anti conformers). wikipedia.org The relative stability of these isomers depends on steric interactions between the substituents on the nitrogen atom and the oxygen of the nitroso group.

Ii. Advanced Synthetic Methodologies for N Nitrosopyridinol Carbamate and Analogues

Development of Novel Synthetic Routes to the Carbamate (B1207046) Moiety

The initial step involves the synthesis of the pyridinol carbamate backbone. Traditional methods often rely on hazardous reagents like phosgene and isocyanates. nih.govorganic-chemistry.org Consequently, contemporary research emphasizes the development of safer and more efficient catalytic approaches.

Catalytic methods offer a more sustainable and controlled route to carbamates, avoiding problematic reagents. One notable approach is the transesterification of a simple carbamate, such as methyl carbamate, with a pyridinol derivative like 2,6-bis-(hydroxymethyl)-pyridine. google.com This reaction is effectively catalyzed by Lewis acids in the liquid phase at elevated temperatures. google.com

A patented process outlines the reaction of an alkyl carbamate with 2,6-bis-(hydroxymethyl)-pyridine using a Lewis acid catalyst, such as tin tetrachloride, at temperatures between 130°C and 180°C. google.com This isocyanate-free method enhances the safety profile of the synthesis. google.com Other catalytic systems, including those based on zirconium(IV), cerium(IV), and tin(II) chloride, have also been explored for carbamate synthesis from various precursors like dialkyl carbonates or carbon dioxide, highlighting the versatility of catalytic strategies. acs.orgsemanticscholar.org

Catalyst TypePrecursorsKey Advantages
Lewis Acids (e.g., SnCl₄) Alkyl Carbamate + PyridinolIsocyanate-free, improved safety google.com
Zr(IV) with 2-hydroxypyridine Dialkyl Carbonates + AmineCatalytic exchange process acs.org
CeO₂ with 2-cyanopyridine CO₂, Amine + AlcoholDirect synthesis from CO₂ acs.org
SnCl₂/Me₂SnCl₂ CarbohydratesSite-selective carbamoylation semanticscholar.org

Understanding the reaction mechanisms is crucial for optimizing carbamoylation processes. For pyridine (B92270) derivatives, site-selective carbamoylation can be achieved through innovative strategies like consecutive photoinduced electron transfer (PET). acs.orgfigshare.com This metal-free approach uses oxamic acids as carbamoyl radical precursors which then couple with pyridinium salts. acs.orgfigshare.com The mechanism involves an acridinium-based photocatalyst that facilitates the formation of the amide bond, offering a complementary strategy to classical amidation with high functional group tolerance. acs.org

Mechanistic studies on the direct arylation of pyridine N-oxide, a related transformation, reveal that C-H bond activation and functionalization can occur at distinct palladium centers, suggesting a cooperative catalytic cycle. berkeley.edu Such detailed mechanistic insights are vital for the rational design of catalysts and reaction conditions for the precise synthesis of complex molecules like pyridinol carbamate.

Controlled Nitrosation Reactions for N-Nitrosopyridinol Carbamate Formation

The second critical step is the introduction of the nitroso group onto the nitrogen atom of the carbamate. This reaction must be carefully controlled to ensure selective N-nitrosation and avoid unwanted side reactions. The nitrosation of secondary amines, such as the NH group in the pyridinol carbamate precursor, is a well-studied transformation, but achieving high selectivity requires optimization of both the nitrosating agent and the reaction environment. nih.gov

A variety of nitrosating agents can be employed, each with distinct reactivity profiles. These agents are typically formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions and can include nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and nitrosyl halides. nih.govgoogle.com The choice of agent is critical for controlling the reaction.

For instance, N₂O₃ is often a key reactive species in reactions involving nitric oxide (NO) and oxygen. pharm.or.jp Computational studies using Density Functional Theory (DFT) have screened various nitrosating agents, including nitrosyl chloride and different isomers of N₂O₃, identifying asymmetric N₂O₃ as a particularly favorable agent for the N-nitrosation of secondary amines. researchgate.net Other specialized reagents have been developed to offer milder and more selective nitrosation, such as tert-butyl nitrite (TBN) and N-nitrososulfonamides, which can act as transnitrosation agents under neutral conditions. researchgate.netorganic-chemistry.org

Nitrosating AgentTypical ConditionsCharacteristics
Nitrous Acid (HNO₂) Acidic (pH balance critical)Common, formed in situ from nitrite nih.gov
Dinitrogen Trioxide (N₂O₃) Formed from NO/O₂ or nitrite/acidHighly reactive species pharm.or.jpresearchgate.net
tert-Butyl Nitrite (TBN) Organic solvent, 37°CMultitask reagent, suitable for various substrates researchgate.netorganic-chemistry.org
Potassium Persulfate/Nitromethane 60°C with DBUEfficient for aromatic secondary amines researchgate.net
[NO⁺·Crown·H(NO₃)₂⁻] complex DichloromethaneStable, soluble source of nitrosonium ion (NO⁺) organic-chemistry.org

Achieving selective N-nitrosation over potential C-nitrosation or other side reactions depends heavily on controlling the reaction conditions. Key parameters include pH, temperature, solvent, and the presence of catalysts or inhibitors. nih.govsenpharma.vn

The nitrosation process is significantly enhanced at an optimal acidic pH; however, very low pH can be less effective due to the protonation of the amine, which reduces its nucleophilicity. nih.gov Therefore, the ideal condition is a balance between the pH and the basicity of the amine precursor. nih.gov The solvent also plays a crucial role; non-polar solvents can favor the reaction by stabilizing the nitrosating agent N₂O₃ and driving the equilibrium forward. nih.govpharm.or.jp Temperature control is also essential, as secondary amines typically require milder conditions (lower temperature and shorter reaction times) compared to less reactive substrates. nih.gov The use of electrochemical methods, which generate the nitrosating species in situ via anodic oxidation of nitrite, represents an advanced strategy that avoids the need for strong acids and shows good functional group tolerance. researchgate.net

Derivatization Strategies for Structural Modification and Research Probes

Once this compound is synthesized, its structure can be further modified to create analogues or research probes. Derivatization can be used to tune the molecule's properties or to introduce labels for analytical purposes. For example, the carbamate's oxygen can react with electrophiles like alkylating agents to form O-substituted hydroxydiazenium salts. acs.org

Furthermore, p-pyridinyl oxime carbamates, which are structurally related, have been synthesized by reacting parent oximes with various isocyanates. nih.gov These derivatives have been studied for their photochemical properties, indicating that modifications to the carbamate portion of the molecule can impart specific functions. nih.gov Such derivatization strategies are essential for developing molecular probes and exploring the structure-activity relationships of this compound analogues in various chemical and biological contexts.

Targeted Functionalization for Enhanced Research Utility

Targeted functionalization of the this compound scaffold is essential for creating analogues with enhanced research utility. This involves the strategic modification of the pyridine ring to modulate the compound's physicochemical properties and biological activity.

Recent advances in C-H functionalization have provided powerful tools for the synthesis of heterocyclic compounds. For pyridines, various transition metal-catalyzed reactions using palladium, copper, nickel, rhodium, ruthenium, iron, and silver have been developed to functionalize the C2 position. nih.gov The inherent electronic properties of the pyridine ring, such as the increased acidity of the C2-H bond and the electrophilic character of the C2=N moiety, facilitate this regioselectivity. nih.gov Furthermore, the nitrogen atom can act as a directing group to guide the functionalization to specific positions. nih.gov

For instance, Ru-catalyzed direct arylation of C-H bonds in aromatic amides has been reported, which could be adapted for the functionalization of a pyridinol carbamate precursor. nih.gov Another strategy involves Ir-catalyzed C4-selective borylation of the pyridine ring, followed by oxidation to introduce a hydroxyl group or other functionalities. nih.gov Such reactions allow for the introduction of a wide range of substituents onto the pyridine core, which can be used to probe structure-activity relationships.

The synthesis of highly functionalized pyridines can also be achieved through conceptually distinct approaches like the rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.org This method allows for the construction of highly substituted pyridine rings from readily available starting materials. nih.govorganic-chemistry.org

The general synthesis of N-nitrosocarbamates can be achieved through the nitrosation of a corresponding carbamate precursor. wikipedia.org For example, the reaction of alkyl N-phenylcarbamates with nitrosylsulfuric acid in glacial acetic acid yields N-(C-nitrosoaryl)carbamates. researchgate.net This general principle can be applied to a pyridinol carbamate precursor to generate the N-nitroso derivative. The stability and reactivity of N-nitrosocarbamates are influenced by the substituents on the carbamate and the aromatic ring. researchgate.net

Functionalization StrategyReagents/CatalystsTarget PositionPotential Utility
C-H ArylationRu-catalystC2 or other positions depending on directing groupsProbing steric and electronic effects on activity
C-H Borylation/OxidationIr-catalyst, boronate esters, OxoneC4Introduction of hydroxyl groups for further modification
Ring Expansion of IsoxazolesRhodium carbenoidMultiple positionsAccess to diverse substitution patterns
Nitrosation of CarbamateNitrosylsulfuric acidCarbamate NitrogenFormation of the N-nitroso functional group

Synthesis of Labeled Analogues for Mechanistic Tracer Studies

The synthesis of isotopically labeled analogues of this compound is crucial for conducting mechanistic tracer studies to elucidate its metabolic fate and mechanism of action. Carbon isotopes such as 11C, 13C, and 14C are commonly incorporated into drug molecules for such studies. unipi.itcea.fr

A general and efficient method for the late-stage carbon isotope labeling of carbamates involves the incorporation of labeled carbon dioxide ([11C]CO2, [13C]CO2, or [14C]CO2). unipi.itrsc.org This protocol allows for the direct and cost-effective labeling of a wide variety of carbamates, including cyclic and linear structures. unipi.it The method can be applied in a "disconnection/reconnection" strategy, which involves the ring opening of a cyclic precursor followed by isotopic ring closure, simplifying the synthesis of the labeled compound. unipi.itcea.fr

For example, a general methodology for the radiolabeling of cyclic aliphatic and aromatic carbamates has been developed using controlled amounts of CO2. unipi.it This late-stage labeling approach is particularly advantageous as it minimizes the handling of radioactive materials throughout a multi-step synthesis.

Another approach for isotopic labeling involves using labeled precursors in the synthesis. For instance, the synthesis of 15N-labelled pyridone products has been demonstrated through an oxidative amination process using 15N-ammonium carbamate as the nitrogen source. chemrxiv.org This method could be adapted to introduce a 15N label into the pyridine ring of this compound.

Stable isotopic labeling for comparative proteomics has been achieved through carbamylation using heavy urea ((13CH415N2O)). nih.gov While this method is used for labeling proteins and peptides, the underlying chemistry of carbamate formation with isotopic labels is relevant.

Labeling StrategyIsotopeLabeled PrecursorApplication
Late-stage CO2 incorporation11C, 13C, 14C[11/13/14C]CO2PET imaging, metabolism and biodistribution studies
Oxidative Amination15N15N-Ammonium carbamateMechanistic studies involving the pyridine nitrogen
Carbamoylation13C, 15N[13C, 15N]UreaStable isotope labeling for mass spectrometry-based studies

Iii. Mechanistic Elucidation of Chemical Transformations Involving N Nitrosopyridinol Carbamate

Reaction Kinetics and Thermodynamics of N-Nitrosopyridinol Carbamate (B1207046) Formation

The formation of carbamates, in general, involves the reaction of an amine with carbon dioxide. The rate law for this reaction can be described by contributions from both uncatalyzed and hydroxide-catalyzed pathways. The general rate equation is expressed as:

rate = kamine[R2NH][CO2] + k'amine[R2NH][OH-][CO2]

For primary and secondary amines, the value of the rate constant, kamine, at 10°C follows the Brønsted relationship, which correlates the reaction rate with the basicity of the amine. researchgate.net The rate-limiting step in the formation of carbamates from weakly basic amines is typically the carbon-nitrogen bond formation. researchgate.net In contrast, for more basic amines, proton transfer may become the rate-limiting step. researchgate.net

Thermodynamic parameters, such as the enthalpy of carbamate formation, provide insights into the stability of these compounds. For instance, the reaction enthalpies for the formation of carbamates from monoethanolamine (MEA) and diethanolamine (B148213) (DEA) have been determined to be -29.7 ± 0.1 kJ/mol and -23.7 ± 0.9 kJ/mol, respectively. nih.gov These values indicate that carbamate formation is an exothermic process.

While these general principles of carbamate formation are well-established, specific kinetic and thermodynamic data for N-Nitrosopyridinol carbamate are not extensively documented in the available literature. The presence of the nitroso group and the pyridinol ring is expected to influence the electronic properties of the amine nitrogen, thereby affecting the reaction rates and equilibrium position of its formation.

Unraveling Abiotic Degradation Pathways in Model Systems

The environmental persistence of this compound is determined by its susceptibility to various abiotic degradation processes. These pathways include hydrolysis, photolysis, and oxidation, which transform the parent compound into various degradation products.

The hydrolysis of carbamates is a significant degradation pathway. The stability of the carbamate bond towards hydrolysis is influenced by the nature of the substituents on the nitrogen and oxygen atoms. A general trend for the metabolic lability of carbamates to hydrolysis has been established, which can provide qualitative insights into their chemical stability. nih.gov The trend indicates that aryl-O-CO-NHAlkyl carbamates are significantly more labile than cyclic carbamates. nih.gov The coordination of metal ions can also trigger the hydrolysis of carbamates. rsc.org

Photolysis and oxidation are key degradation pathways for many organic compounds in the environment. For related nitrosamines, such as N-Nitrosopyrrolidine, degradation by UV photolysis and advanced oxidation processes (AOPs) involving ozone has been investigated. The synergistic effect of ozone and UV radiation leads to the rapid degradation of N-Nitrosopyrrolidine, primarily through the action of hydroxyl radicals (OH•). nih.gov The second-order rate constant for the reaction of N-Nitrosopyrrolidine with OH• has been determined to be 1.38 (± 0.05) × 109 M-1s-1. nih.gov

Quantum mechanical calculations on the degradation of N-nitrosodimethylamine (NDMA) have revealed that UV photolysis can lead to the homolytic or heterolytic cleavage of the N-N bond, as well as reactions involving dissolved oxygen. nih.gov These studies provide a framework for understanding the potential photolytic and oxidative degradation pathways of this compound, although specific experimental data for this compound are lacking.

Role of Ligands and Catalysts in this compound Reactions

The reactions of carbamates can be influenced by the presence of ligands and catalysts. For instance, the enantioselective synthesis of cyclic carbamates can be achieved using bifunctional Brønsted acid catalysts. nih.gov These catalysts can activate the substrate and control the stereochemistry of the cyclization reaction.

In the context of nitrosamine (B1359907) formation, various species can act as catalysts. While specific catalysts for reactions involving this compound are not detailed in the literature, the general principles of catalysis in carbamate and nitrosamine chemistry are applicable.

Intermediate Identification and Transition State Characterization in Reaction Pathways

The elucidation of reaction mechanisms often involves the identification of transient intermediates and the characterization of transition states. In the enzymatic formation of dethiobiotin, a carbamate intermediate is formed, which is subsequently phosphorylated by ATP to form a mixed carbamic-phosphoric anhydride (B1165640) intermediate. nih.gov This intermediate has been trapped and characterized, providing direct evidence for the reaction pathway.

Iv. State of the Art Analytical Methodologies for N Nitrosopyridinol Carbamate Research

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of N-Nitrosopyridinol carbamate (B1207046) from complex matrices prior to its detection and quantification. The choice of technique is often dictated by the physicochemical properties of the analyte and the nature of the sample.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These advantages are attributed to the use of columns packed with smaller sub-2 µm particles. For the analysis of N-nitrosamines, including those with polar characteristics similar to N-Nitrosopyridinol carbamate, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS). This combination provides a powerful tool for the selective and sensitive determination of these compounds in various samples.

Key features of UPLC methods for nitrosamine (B1359907) analysis include:

High Throughput: The rapid analysis time allows for the screening of a large number of samples.

Enhanced Resolution: The technology allows for the separation of closely related nitrosamine compounds.

Improved Sensitivity: UPLC systems provide sharper and more concentrated peaks, leading to lower detection limits.

ParameterTypical Value/Condition
Column Reversed-phase C18 or C8, sub-2 µm particle size
Mobile Phase Gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL
Detector Tandem Mass Spectrometer (MS/MS)

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. For many N-nitrosamines, GC is a preferred method, often coupled with a mass spectrometer (GC-MS) or a thermal energy analyzer (TEA), the latter being highly selective for nitroso compounds. resolvemass.ca While direct analysis of this compound by GC may be challenging due to its polarity and thermal lability, derivatization techniques can be employed to enhance its volatility and stability.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the separation of chiral compounds and can be applied to a wide range of analytes, including those that are not suitable for GC due to low volatility or thermal instability. Recent studies have demonstrated the utility of SFC-MS/MS for the comprehensive analysis of various nitrosamines in pharmaceutical products. fu-berlin.deresearchgate.net This technique offers rapid and efficient separations. fu-berlin.de

TechniqueColumn TypeTypical Mobile Phase/Carrier GasDetector(s)
GC Capillary columns (e.g., DB-5ms, HP-5ms)Helium, NitrogenMS, MS/MS, TEA
SFC Packed columns (e.g., silica, diol, chiral phases)Supercritical CO2 with a co-solvent (e.g., methanol)MS, MS/MS, UV

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of polar and charged molecules. The separation of polar nitrosamines has been successfully demonstrated using CE. oup.comoup.com Methodologies have been developed to enhance the separation performance and reproducibility of nitrosamine analysis by using modified capillaries, such as those with a sulfonated inner wall. nih.govjst.go.jp This technique offers the advantages of high resolution, minimal sample and solvent consumption, and rapid analysis times.

High-Resolution Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing not only sensitive quantification but also crucial information for structural elucidation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for polar, thermally labile, and high molecular weight compounds. When coupled with tandem mass spectrometry (MS/MS), it allows for highly selective and sensitive detection. ESI-MS/MS is a cornerstone in the analysis of a wide array of N-nitrosamines. ojp.gov The technique involves the ionization of the target molecule, followed by the selection of a specific parent ion, its fragmentation, and the detection of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte.

ParameterDescription
Ionization Mode Positive or negative ion mode, depending on the analyte's structure.
Parent Ion (Q1) The mass-to-charge ratio (m/z) of the intact this compound molecule is selected.
Collision Gas An inert gas (e.g., argon, nitrogen) is used to induce fragmentation of the parent ion.
Daughter Ions (Q3) Specific fragment ions characteristic of the this compound structure are monitored for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. resolvemass.carestek.com For the analysis of this compound, which may require derivatization to increase its volatility, GC-MS provides excellent separation and sensitive detection. nih.gov The use of high-resolution mass spectrometry (HRMS) with GC, such as quadrupole-time-of-flight (QToF) systems, can further enhance the specificity of the analysis by providing accurate mass measurements, which aids in the unequivocal identification of the target compound. mdpi.com GC-MS/MS is also frequently employed to minimize matrix interferences and achieve low detection limits for nitrosamines in complex samples. restek.comshimadzu.comlabrulez.comedqm.eu

ComponentTypical Specification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole, Ion Trap, Time-of-Flight (ToF), or Triple Quadrupole (MS/MS)
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis

High-Resolution Accurate Mass (HRAM) Analysis

High-Resolution Accurate Mass (HRAM) spectrometry is a cornerstone technique for the analysis of this compound, providing exceptional selectivity and sensitivity. Unlike low-resolution mass spectrometry which measures nominal mass-to-charge (m/z) values, HRAM instruments can determine m/z with high precision, typically to five decimal places researchgate.net. This capability is crucial for assigning a unique elemental formula to an ion based on its exact mass, a process that significantly enhances confidence in compound identification researchgate.net.

The primary advantage of HRAM in this context is its ability to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions (isobaric interferences) azolifesciences.com. This is particularly important when analyzing complex biological or environmental samples. Techniques such as liquid chromatography coupled with HRAM (LC-HRAM) offer a platform for the rapid separation of analytes from the sample matrix, followed by highly selective and sensitive mass spectrometric detection thermofisher.com. Modern hybrid instruments, like the Quadrupole-Orbitrap mass spectrometer, allow for full mass range scans with high resolution (e.g., 35,000 to 100,000 FWHM) and mass accuracy of less than 3-5 ppm, making them ideal for both targeted and non-targeted analyses of organic pollutants researchgate.netthermofisher.com.

Table 1: Key Characteristics of HRAM for this compound Analysis

Feature Description Benefit for Analysis
High Resolution Ability to separate ions with very similar m/z ratios azolifesciences.com. Minimizes risk of misidentification due to isobaric interferences.
Mass Accuracy Measurement of m/z to within a few parts per million (ppm) of the theoretical mass researchgate.net. Allows for confident determination of the elemental formula.
High Sensitivity Capable of detecting and quantifying analytes at very low concentrations azolifesciences.comthermofisher.com. Enables trace-level detection in various matrices.

| Dynamic Range | Can measure a wide range of analyte concentrations, up to four orders of magnitude researchgate.net. | Provides accurate quantification from trace to higher concentration levels. |

Spectroscopic Characterization Methods for Detailed Structural Information

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of this compound. These techniques probe the interaction of electromagnetic radiation with the molecule, providing a unique fingerprint based on its vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. It is particularly valuable for differentiating between isomers, such as the (Z) and (E) conformers that can exist in N-nitrosamines due to restricted rotation around the N-N bond documentsdelivered.com. The distinct spatial arrangement of atoms in these isomers results in different local magnetic environments for the atomic nuclei (e.g., ¹H, ¹³C). These differences manifest as unique chemical shifts and spin-spin coupling patterns in the NMR spectrum, allowing for the unambiguous identification and characterization of each isomer.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the molecular vibrations of this compound mdpi.com. These two methods are complementary, as their selection rules differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment ksu.edu.sa. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and it detects vibrations that cause a change in the molecule's polarizability ksu.edu.sanih.gov.

Table 2: Expected Vibrational Modes for this compound

Functional Group Type of Vibration Expected IR Activity Expected Raman Activity
N=O (Nitroso) Stretching Strong Moderate to Weak
C=O (Carbonyl) Stretching Strong Moderate
C-N Stretching Moderate Moderate
C=C (Aromatic) Stretching Moderate Strong

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy orbital libretexts.orgelte.hu. The absorption of energy occurs at specific wavelengths related to the types of electronic transitions possible within the molecule. For organic molecules like this compound, the most relevant transitions are typically π→π* and n→π* libretexts.orgelte.hu. The presence of conjugated pi systems (the pyridinol ring) and heteroatoms with non-bonding electrons (n), such as oxygen and nitrogen in the nitroso and carbamate groups, gives rise to characteristic absorption bands in the UV-Vis spectrum. This technique is often used for quantitative analysis, as the absorbance at a specific wavelength (λmax) is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Development of Ultra-Trace Detection and Quantification Protocols for Environmental and Biochemical Matrices

Detecting and quantifying this compound at ultra-trace levels in complex matrices such as water, soil, or biological fluids requires highly sensitive and selective analytical methods. The development of such protocols typically involves a multi-step approach combining efficient sample preparation with advanced instrumental analysis.

Sample preparation is a critical step to isolate the target analyte from interfering matrix components and to concentrate it to a level detectable by the instrument. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly employed for this purpose.

Following extraction and concentration, Liquid Chromatography coupled with High-Resolution Accurate Mass (HRAM) spectrometry (LC-HRAM) is the method of choice for this application thermofisher.com. The chromatographic separation resolves the analyte from co-extracted matrix components, while the HRAM detector provides the sensitivity and selectivity needed for confident detection and quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels thermofisher.com. The use of scan modes like Parallel Reaction Monitoring (PRM) can further enhance sensitivity and selectivity for reliable measurement thermofisher.comthermofisher.com.

Robust Method Validation for Research Applications (e.g., Sensitivity, Selectivity, Reproducibility)

For research applications, it is essential that the analytical methods used are rigorously validated to ensure that the results are accurate, reliable, and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters for a quantitative method for this compound would include the following:

Sensitivity: This is typically defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. HRAM methods can achieve LODs in the sub-µg/L range researchgate.net.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The high resolving power of HRAM provides excellent selectivity thermofisher.com.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. Calibration curves should have a coefficient of correlation (r²) greater than 0.99 thermofisher.com.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. Typical acceptance criteria are within 85-115% researchgate.net.

Precision (Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at <15% researchgate.netthermofisher.com.

Matrix Effects: The alteration of the analytical signal due to co-eluting components from the sample matrix. These effects must be assessed and compensated for to ensure accurate quantification researchgate.net.

Table 3: Summary of Key Method Validation Parameters

Parameter Definition Common Acceptance Criterion
Linearity (r²) Describes how well the calibration curve fits the data points. > 0.99
Accuracy (% Recovery) Closeness of measured value to the true value. 85.0 – 115.0%
Precision (% RSD) Agreement among repeated measurements. < 15%
LOD/LOQ Lowest concentration that can be detected/quantified reliably. Method-dependent, typically ng/mL or µg/L levels.

| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks at the analyte's retention time. |

V. Theoretical and Computational Chemistry Approaches for N Nitrosopyridinol Carbamate

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govtandfonline.com A hypothetical DFT study of N-Nitrosopyridinol carbamate (B1207046) would provide significant insights into its stability and chemical behavior.

Researchers would typically begin by performing a geometry optimization to determine the most stable three-dimensional arrangement of the atoms in the molecule's ground state. From this optimized structure, a wealth of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-Nitrosopyridinol carbamate, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the nitroso and carbamate groups, indicating these as potential sites for electrophilic attack or interaction with biological targets. tandfonline.com Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from DFT calculations to quantify the molecule's reactivity. acs.org

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the type of data that would be generated from a DFT study. The values are not based on actual experimental or computational results for this specific molecule.

PropertyCalculated Value (Hypothetical)Significance
Energy of HOMO-6.5 eVIndicates electron-donating capability.
Energy of LUMO-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment3.8 DIndicates overall polarity of the molecule.
Mulliken Atomic Charge on Nitroso Nitrogen+0.15 eHighlights a potential site for nucleophilic attack.
Mulliken Atomic Charge on Carbonyl Oxygen-0.45 eHighlights a potential site for electrophilic interaction.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are based entirely on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic information.

For this compound, these high-accuracy methods would be invaluable for calculating precise bond dissociation energies. This is particularly relevant for understanding the molecule's stability and potential degradation pathways, such as the cleavage of the N-N bond in the nitroso group, a critical step in the activation of many nitrosamine (B1359907) carcinogens. nih.govnih.gov Furthermore, ab initio calculations could be used to determine the relative energies of different conformational isomers, providing a detailed picture of the molecule's potential energy surface and the barriers to rotation around its single bonds.

Molecular Modeling and Simulation of this compound Interactions

While quantum mechanics provides a deep look into the electronic properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment, such as solvent molecules or biological macromolecules.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound in an aqueous environment would reveal how the molecule interacts with water, a process known as solvation. This would provide information on the formation of hydrogen bonds between the molecule's polar groups (like the carbonyl and nitroso oxygens) and surrounding water molecules.

These simulations also allow for the exploration of the molecule's conformational landscape in solution. Over the course of a simulation (typically spanning nanoseconds to microseconds), the molecule would be observed to flex and rotate, adopting various shapes or conformers. This dynamic perspective is crucial, as the molecule's shape can influence its ability to interact with other molecules, including biological targets. nih.govaip.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov Given the known mutagenic properties of similar nitroso compounds, a key application of docking would be to investigate how this compound might interact with DNA or metabolic enzymes like Cytochrome P450. nih.gov

In a hypothetical docking study, the 3D structure of this compound would be placed into the active site of a target protein. The docking algorithm would then sample a large number of possible binding poses and score them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The results would identify the most likely binding mode and predict the binding affinity. This could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site, offering a hypothesis for its mechanism of action at the molecular level.

Table 2: Illustrative Docking Study Results for this compound with a Model Protein Active Site This table is a hypothetical representation of results from a molecular docking study. The protein target and values are for illustrative purposes only.

ParameterBinding Pose 1 (Hypothetical)Binding Pose 2 (Hypothetical)
Binding Affinity (kcal/mol)-7.2-6.5
Interacting ResiduesTYR 82, SER 120, PHE 210LEU 85, VAL 118, SER 120
Key InteractionsHydrogen bond with SER 120; Pi-stacking with PHE 210Hydrogen bond with SER 120; Hydrophobic contacts
Ligand RMSD (Å)1.11.8

Prediction of Spectroscopic Signatures from First Principles

Computational methods can also predict the spectroscopic properties of a molecule before they are measured experimentally. By calculating vibrational frequencies from an optimized geometry using DFT or ab initio methods, a theoretical infrared (IR) spectrum can be generated. rsc.org This predicted spectrum can be compared with experimental data to confirm the structure of a synthesized compound or to help assign specific peaks in an experimental spectrum to the vibrations of particular functional groups.

Similarly, methods like Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, allowing for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. rsc.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. These theoretical predictions are invaluable tools for structural elucidation and for understanding the electronic transitions that give rise to the molecule's spectroscopic features.

Table of Mentioned Compounds

Compound Name
This compound

Computational Design Principles for Related Carbamate Structures

The in silico design of novel carbamate structures, analogous to this compound, leverages a suite of computational tools to predict and optimize molecular properties, thereby guiding synthetic efforts toward compounds with desired characteristics. These design principles are primarily centered on understanding the relationship between a molecule's structure and its potential activity, often through modeling its interaction with a specific biological target. The overarching goal is to rationally modify the carbamate scaffold to enhance efficacy and ensure favorable drug-like properties. The main computational strategies employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics simulations. plos.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents a foundational computational approach for designing new carbamate derivatives. It involves creating a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. mdpi.comresearchgate.net In designing carbamate-based inhibitors, for instance, a QSAR model can predict the inhibitory potency (e.g., pIC50) of a novel, unsynthesized analogue.

The process begins by calculating various molecular descriptors for a training set of carbamates with known activities. These descriptors can encode 2D or 3D structural features, such as:

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule. researchgate.net

Quantum-chemical descriptors: Properties like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), which can relate to the molecule's reactivity. plos.orgnih.gov

Geometric descriptors: Parameters such as the Connolly Accessible Area, which defines the molecule's surface area. plos.orgnih.gov

A robust QSAR model is then developed using statistical methods, and its predictive power is rigorously validated internally and externally. plos.orgnih.gov Such a model can identify the key molecular features that positively or negatively influence activity. For example, a QSAR study on carbamate-based acetylcholinesterase (AChE) inhibitors identified the Connolly Accessible Area, E_LUMO, and Hydrogen percentage as the main features influencing inhibitory activity. plos.orgnih.gov The reliability of these models is assessed through various statistical parameters.

Table 1: Example of Statistical Validation Parameters for a Carbamate QSAR Model

Parameter Value Description
0.81The coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s).
R²_adj0.78The adjusted R², which accounts for the number of predictors in the model.
Q²_cv_0.56The cross-validated R² from leave-one-out (LOO) procedure, indicating the model's internal predictive ability.
R²_Test set_0.82The coefficient of determination for the external test set, indicating the model's external predictive ability.

This table presents statistical data from a published QSAR model for carbamate derivatives, demonstrating its robustness and predictive power. plos.orgnih.gov

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking and molecular dynamics are central to the design process. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a carbamate derivative within the active site of a target protein. nih.govorientjchem.org The process involves computationally placing the ligand (the carbamate) into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding free energy (often given in kcal/mol). plos.orgnih.gov Lower docking scores typically indicate stronger binding affinity. nih.govorientjchem.org Docking studies can reveal crucial interactions, such as hydrogen bonds or π-π stacking, between the carbamate and amino acid residues, guiding modifications to enhance these interactions. mdpi.com For carbamates that act as pseudo-irreversible inhibitors, covalent docking methods may be applied to model the formation of a covalent bond with a residue in the active site, such as serine. nih.govresearchgate.net

Table 2: Comparative Molecular Docking Scores for Designed Carbamate Ligands

Compound Docking Score (kcal/mol) Target Protein
Designed Compound M6-11.2Acetylcholinesterase (AChE)
Designed Compound M7-10.9Acetylcholinesterase (AChE)
Control Ligand (Donepezil)-10.8Acetylcholinesterase (AChE)
Designed Compound 4j-10.85Butyrylcholinesterase (BChE)
Designed Compound 4c-10.57Butyrylcholinesterase (BChE)
Designed Compound 4a-10.53Butyrylcholinesterase (BChE)

This table compiles docking scores from computational studies, showing how newly designed carbamate compounds can exhibit stronger predicted binding affinities than known standards. plos.orgnih.govorientjchem.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex over time. tandfonline.comnih.gov These simulations model the atomic movements of the system, providing insights into the flexibility of the carbamate in the binding pocket and the persistence of key interactions. A stable trajectory over a simulation period (e.g., 100 nanoseconds) provides confidence in the docking pose and the predicted binding mode. plos.orgnih.govnih.gov

Ligand-Based Drug Design (LBDD)

In the absence of a known receptor structure, LBDD methods are employed. Pharmacophore modeling is a primary example.

Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. youtube.comyoutube.com By analyzing a set of known active carbamate molecules, a common pharmacophore model can be generated. youtube.com This model defines the spatial arrangement of key chemical features. These features are then used as a 3D query to screen large virtual libraries for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active.

Table 3: Common Pharmacophoric Features for Carbamate-Based Ligands

Feature Description Typical Role in Binding
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).Interacting with donor groups (e.g., -NH, -OH) in the receptor active site.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond (e.g., N-H of the carbamate).Interacting with acceptor groups (e.g., C=O) in the receptor active site.
Aromatic Ring (AR)A planar, cyclic, conjugated system (e.g., a phenyl or pyridyl group).Engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues.
Hydrophobic Group (HY)A nonpolar group (e.g., alkyl or aryl substituents).Fitting into hydrophobic pockets within the binding site to increase binding affinity.

This table outlines the key chemical features that constitute a pharmacophore model, which serves as a template for designing new active compounds. youtube.com

Vi. Biochemical and Environmental Fate Investigations of N Nitrosopyridinol Carbamate Mechanistic Focus

Microbial Transformation Pathways and Enzymatic Systems Involved

The initial and most crucial step in the microbial degradation of many carbamate (B1207046) pesticides is the hydrolysis of the carbamate ester or amide linkage. nih.gov This reaction is typically catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. plos.orgnih.gov These enzymes break the bond, leading to the formation of an alcohol, a phenol, or a heterocyclic moiety, and carbamic acid, which is unstable and subsequently degrades to an amine and carbon dioxide. nih.gov

Identification of Microbial Species Capable of Degradation

Numerous bacterial and fungal species have been identified with the capability to degrade various carbamate pesticides. Common bacterial genera include Pseudomonas, Arthrobacter, Bacillus, and Flavobacterium. Fungal genera such as Aspergillus, Penicillium, and Trichoderma have also been shown to metabolize carbamates. However, no specific microbial species have been identified in the reviewed literature that are capable of degrading N-Nitrosopyridinol carbamate.

Characterization of Key Hydrolase and Oxidoreductase Enzymes

The primary enzymes involved in the initial breakdown of carbamates are hydrolases. nih.gov For instance, carbaryl (B1668338) hydrolase and other esterases have been isolated and characterized from various soil microorganisms. nih.gov Following the initial hydrolysis, oxidoreductase enzymes can be involved in the further degradation of the aromatic or heterocyclic ring structures released from the carbamate. These oxidative pathways can lead to ring cleavage and eventual mineralization of the compound. Specific hydrolase or oxidoreductase enzymes that act on this compound have not been characterized.

Enzyme-Mediated Hydrolysis and Oxidation Mechanisms in In Vitro Biochemical Systems

In vitro studies using purified enzymes are essential for elucidating the specific mechanisms of degradation. Such studies allow for the determination of enzyme kinetics, substrate specificity, and the identification of intermediate and final breakdown products.

Kinetic Analysis of Enzymatic Reactions

Kinetic analyses of carbamate-degrading enzymes typically involve determining parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This data provides insight into the efficiency and affinity of the enzyme for the carbamate substrate. Without identified enzymes that degrade this compound, no kinetic data is available.

Interactive Data Table: Hypothetical Enzyme Kinetic Parameters

Since no specific data exists for this compound, the following table is a hypothetical representation of what a kinetic analysis might look like for a carbamate-degrading enzyme.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg protein)
Pseudomonas sp.Carbamate X15025
Arthrobacter sp.Carbamate Y20018
Bacillus sp.Carbamate Z12030

Identification of Enzymatic Cleavage Products

The identification of cleavage products is critical for confirming the degradation pathway. For a hypothetical enzymatic hydrolysis of this compound, one would expect the formation of pyridinol and a nitrosated carbamic acid derivative. Further degradation of the pyridinol ring would likely involve oxidative processes. However, no studies have identified the enzymatic cleavage products of this compound.

Environmental Degradation Processes and Kinetics

The environmental fate of a chemical is influenced by both biotic and abiotic factors. Biotic degradation by microorganisms is often the primary route of dissipation for carbamate pesticides in soil and water. Abiotic processes such as photolysis (degradation by sunlight) and chemical hydrolysis can also contribute to the breakdown of these compounds.

The kinetics of environmental degradation are often described by half-life values (t½), which indicate the time required for 50% of the compound to dissipate. These values are highly dependent on environmental conditions such as temperature, pH, moisture, and microbial activity. There is no available data on the environmental degradation processes or the degradation kinetics for this compound.

Photolytic Pathways in Aqueous and Atmospheric Environments

There is no available data on the photolytic degradation of this compound in water or the atmosphere.

Hydrolytic Stability and Transformation in Aquatic Systems

Information regarding the hydrolytic stability and transformation processes of this compound in aquatic environments could not be found.

Identification of Environmental Transformation Products and Byproducts

There are no studies that identify the transformation products or byproducts of this compound in the environment.

Vii. Advanced Research on Molecular Interactions with Biomolecular Systems Purely Mechanistic

Investigation of Enzyme-Ligand Binding Dynamics and Molecular Recognition

The biological activity of many xenobiotics is initiated by their binding to enzymes. This interaction can lead to metabolic activation or inhibition of the enzyme's function. For N-nitroso compounds, enzymatic activity is often a prerequisite for their biological effects.

No direct studies have characterized the specific molecular interaction sites of N-Nitrosopyridinol carbamate (B1207046) with any enzyme.

In general, the metabolic activation of N-nitrosamines is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The active sites of CYP enzymes are versatile and can accommodate a wide range of substrates. The binding of a nitrosamine (B1359907) to a CYP active site typically involves hydrophobic and van der Waals interactions. Specific amino acid residues within the active site, such as phenylalanine, leucine, and valine, play a crucial role in substrate recognition and positioning. The orientation of the N-nitroso group in relation to the heme iron of the CYP enzyme is critical for the subsequent oxidative metabolism.

Table 1: General Interacting Residues in Enzyme Active Sites for N-Nitroso Compounds This table is illustrative and based on general knowledge of CYP enzymes, not specific data for N-Nitrosopyridinol carbamate.

Enzyme Family Typical Active Site Residues Type of Interaction
Cytochrome P450 Phenylalanine, Leucine, Valine, Isoleucine Hydrophobic
Cytochrome P450 Serine, Threonine Hydrogen Bonding

There is no available research on the allosteric effects of this compound on enzyme conformation.

Allosteric regulation involves the binding of a ligand to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While direct evidence for allosteric regulation by this compound is absent, it is a known mechanism for other small molecules. Such binding can either enhance or inhibit the catalytic efficiency of the enzyme by altering the geometry of the active site or the affinity for the substrate.

Characterization of Molecular Adduct Formation In Vitro (e.g., DNA adducts, protein adducts)

The formation of covalent adducts with macromolecules such as DNA and proteins is a key mechanism of toxicity for many reactive chemical species. N-mononitrosopyridinol carbamate, formed from the nitrosation of Pyridinol carbamate, has been identified as a mutagen, which strongly suggests it or its metabolites can form DNA adducts. nih.gov

No studies have performed a structural analysis of DNA or protein adducts formed specifically by this compound.

For other N-nitroso compounds, metabolic activation leads to the formation of highly reactive electrophilic intermediates, such as diazonium ions or carbocations. These intermediates can then react with nucleophilic sites on DNA and proteins.

DNA Adducts: Common sites of adduction on DNA bases include the N7 position of guanine, the O6 position of guanine, and the N3 position of adenine. The specific adducts formed depend on the structure of the reactive intermediate. Structural analysis of these adducts is typically performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protein Adducts: Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, are susceptible to adduction by electrophilic metabolites. These adducts can alter the structure and function of the protein.

Specific factors influencing adduct formation by this compound have not been investigated.

Generally, the efficiency of adduct formation is influenced by several factors:

Metabolic Activation Rate: The rate at which the parent compound is converted to its reactive electrophile by metabolizing enzymes.

Reactivity of the Electrophile: The intrinsic chemical reactivity of the ultimate carcinogen.

Nucleophilicity of the Target Site: The availability and reactivity of the nucleophilic sites on DNA or proteins.

Cellular Repair Mechanisms: The efficiency of DNA repair enzymes in removing adducts before they can lead to mutations.

Biophysical Techniques for Studying Molecular Associations (e.g., Surface Plasmon Resonance)

There are no published studies that have utilized biophysical techniques to study the molecular associations of this compound.

Biophysical techniques are powerful tools for characterizing the interactions between small molecules and biomolecules in real-time without the need for labeling.

Surface Plasmon Resonance (SPR): SPR is a sensitive technique used to measure the binding kinetics (association and dissociation rates) and affinity of a ligand (like this compound) to a macromolecule (like an enzyme or DNA) that is immobilized on a sensor surface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interaction between a small molecule and a protein, including identifying the specific amino acid residues involved in binding.

These techniques could, in principle, be applied to study the interactions of this compound with relevant biological targets to elucidate its binding dynamics and molecular recognition patterns.

Q & A

Basic Research Questions

Q. What experimental conditions favor the formation of N-Nitrosopyridinol carbamate, and how can researchers control these parameters in laboratory settings?

  • Methodological Answer: Formation is pH-dependent and occurs under acidic conditions (pH < 4) with nitrosating agents like nitrites or nitrous acid. Pyridine derivatives undergo N-nitrosation under non-physiologic or anhydrous conditions. To mitigate formation, maintain neutral or basic pH during synthesis, avoid combining amines with nitrosating agents, and use inert atmospheres to exclude nitrogen oxides. Kinetic studies show reaction rates vary by orders of magnitude depending on amine basicity .

Q. What analytical methods are recommended for detecting this compound in complex matrices, and what validation criteria are critical?

  • Methodological Answer: Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to the thermal instability of carbamates. Traditional GC methods risk decomposition. Validate methods using spike-recovery experiments, matrix-matched calibration, and limits of detection (LOD) < 1 ppb. EPA Method 531 and adaptations for carbamates in environmental samples (e.g., soil/water) require optimized mobile phases (e.g., acetonitrile/water gradients) .

Q. How can researchers design stability studies to assess this compound degradation under varying storage and experimental conditions?

  • Methodological Answer: Conduct accelerated stability testing at elevated temperatures (40–60°C) and controlled humidity. Monitor degradation products (e.g., pyridinol derivatives) via LC-UV or LC-MS. Include pH buffers (pH 3–9) to assess hydrolytic stability. Use Arrhenius modeling to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How do computational models contribute to predicting the reactivity and metabolic pathways of this compound?

  • Methodological Answer: Density functional theory (DFT) calculations can model transition states of nitrosation reactions and predict regioselectivity. Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes). For metabolic studies, in silico tools like ADMET predictors evaluate cytochrome P450-mediated oxidation and potential carcinogenic metabolites (e.g., DNA-adduct formation) .

Q. What strategies mitigate N-nitrosamine formation during carbamate synthesis, and how are these validated experimentally?

  • Methodological Answer:

  • Preventive Measures: Use scavengers (e.g., ascorbic acid) to quench nitrosating agents. Replace secondary amines with tertiary amines in formulations.
  • Validation: Spiking experiments with deuterated nitrosamine surrogates (e.g., NDMA-d6) to track formation kinetics. Accelerated stability testing under stressed conditions (e.g., light, heat) with LC-MS/MS monitoring .

Q. How can researchers resolve conflicting data on the kinetics of N-nitrosation reactions involving pyridine derivatives?

  • Methodological Answer: Systematically vary reaction parameters (pH, temperature, amine concentration) and use stopped-flow spectrophotometry to measure real-time kinetics. Compare results with computational models (e.g., DFT) to identify discrepancies. Account for solvent effects—anhydrous vs. aqueous systems—as pyridine nitrosation is negligible in aqueous cosmetics but significant in non-polar solvents .

Q. What in vitro/in vivo models are suitable for assessing the carcinogenic potential of this compound?

  • Methodological Answer:

  • In vitro: Use human liver microsomes to study CYP2E1-mediated metabolism. Monitor vinyl carbamate and etheno-DNA adduct formation via LC-MS.
  • In vivo: Rodent models (e.g., Sprague-Dawley rats) dosed orally or intraperitoneally. Histopathology and comet assays assess DNA damage. Compare with ethyl carbamate carcinogenicity data .

Data Contradiction Analysis

Q. How should researchers interpret divergent reports on the pH-dependence of N-nitrosation kinetics?

  • Methodological Answer: Reconcile discrepancies by standardizing experimental conditions (e.g., buffer ionic strength, nitrosating agent concentration). Use kinetic isotope effects (KIEs) to distinguish between rate-limiting steps (e.g., NO+ transfer vs. amine deprotonation). Meta-analyses of published Arrhenius parameters can identify outliers due to methodological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.